Boiling Point Elevation of ~10–14°C Over the 2-Phenylpropyl Isomer Indicates Lower Volatility and Different Heat-Processing Suitability
1-Phenylpropyl butyrate exhibits a boiling point of 282°C (at standard atmospheric pressure), which is 10–14°C higher than the 268–272°C range specified for its direct positional isomer, 2-phenylpropyl butyrate (CAS 80866-83-7, JECFA 1469) [1] [2]. This boiling point elevation is consistent with the primary (1-position) vs. secondary (2-position) ester linkage branching, which alters intermolecular interactions and vapour pressure. For context, benzyl butyrate (CAS 103-37-7) boils at 239°C and phenethyl butyrate (CAS 103-52-6) boils at 238°C – both substantially lower, reflecting their smaller molecular size [3] [4]. The higher boiling point of 1-phenylpropyl butyrate translates to lower headspace volatility at a given temperature, which matters for applications requiring thermal stability during processing or sustained fragrance release over time.
| Evidence Dimension | Boiling point (°C) at atmospheric pressure |
|---|---|
| Target Compound Data | 282°C (JECFA specification) |
| Comparator Or Baseline | 2-Phenylpropyl butyrate: 268–272°C; Benzyl butyrate: 239°C; Phenethyl butyrate: 238°C |
| Quantified Difference | +10–14°C vs. 2-phenylpropyl butyrate; +43°C vs. benzyl butyrate; +44°C vs. phenethyl butyrate |
| Conditions | JECFA full specification boiling point determinations, standard atmospheric pressure (760 mmHg) |
Why This Matters
A higher boiling point indicates lower volatility, which directly impacts headspace concentration, fragrance substantivity on smelling strips, and retention during thermal food processing – critical parameters for formulators selecting between butyrate esters.
- [1] FAO/WHO. Online Edition: 'Specifications for Flavourings' – alpha-Ethylbenzyl butyrate (JECFA No. 823). Food and Agriculture Organization of the United Nations, 2001. View Source
- [2] FAO/WHO. Online Edition: 'Specifications for Flavourings' – 2-Phenylpropyl butyrate (JECFA No. 1469). Food and Agriculture Organization of the United Nations, 2004. View Source
- [3] FAO/WHO. Online Edition: 'Specifications for Flavourings' – Benzyl butyrate (JECFA No. 843). Food and Agriculture Organization of the United Nations, 2001. View Source
- [4] FAO/WHO. Online Edition: 'Specifications for Flavourings' – Phenethyl butyrate (JECFA No. 991). Food and Agriculture Organization of the United Nations, 2002. View Source
